![molecular formula C21H33N3O3 B12026047 N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide](/img/structure/B12026047.png)
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-[(E)-(2-nitrophényl)méthylidèneamino]tétradécanamide est un composé organique caractérisé par la présence d'un groupe nitrophényle et d'une chaîne tétradécanamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-[(E)-(2-nitrophényl)méthylidèneamino]tétradécanamide implique généralement la condensation de la 2-nitrobenzaldéhyde avec la tétradécanamide en présence d'un catalyseur approprié. La réaction est réalisée sous reflux dans un solvant organique tel que l'éthanol ou le méthanol. Le mélange réactionnel est ensuite refroidi, et le produit est isolé par filtration et purifié par recristallisation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
La N-[(E)-(2-nitrophényl)méthylidèneamino]tétradécanamide peut subir diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs tels que le dihydrogène en présence d'un catalyseur au palladium.
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants à l'aide d'agents oxydants tels que le permanganate de potassium.
Substitution : Le groupe nitrophényle peut participer à des réactions de substitution nucléophile, où le groupe nitro est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Réduction : Dihydrogène, catalyseur au palladium, éthanol comme solvant.
Oxydation : Permanganate de potassium, milieu acide ou basique.
Substitution : Nucléophiles tels que les amines ou les thiols, solvants organiques comme le dichlorométhane.
Principaux produits formés
Réduction : N-[(E)-(2-aminophényl)méthylidèneamino]tétradécanamide.
Oxydation : Oxydes nitro correspondants.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
La N-[(E)-(2-nitrophényl)méthylidèneamino]tétradécanamide a plusieurs applications de recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments, en particulier comme intermédiaire dans la synthèse de composés pharmaceutiques.
Industrie : Utilisée dans la production de produits chimiques et de matériaux de spécialité présentant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la N-[(E)-(2-nitrophényl)méthylidèneamino]tétradécanamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényle peut interagir avec les enzymes et les protéines, ce qui conduit à l'inhibition ou à l'activation de voies biologiques. Les effets du composé sont médiés par sa capacité à former des liaisons hydrogène et des interactions hydrophobes avec les molécules cibles .
Applications De Recherche Scientifique
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-[(E)-(2-nitrophényl)méthylidèneamino]acétamide
- N-[(E)-(2-nitrophényl)méthylidèneamino]hexadécanamide
- N-[(E)-(2-nitrophényl)méthylidèneamino]octadécanamide
Unicité
La N-[(E)-(2-nitrophényl)méthylidèneamino]tétradécanamide est unique en raison de sa longueur de chaîne spécifique et de la présence du groupe nitrophényle, qui confère des propriétés chimiques et biologiques distinctes. Comparé aux analogues à chaîne plus courte ou plus longue, ce composé peut présenter des profils de solubilité, de réactivité et d'activité biologique différents.
Propriétés
Formule moléculaire |
C21H33N3O3 |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide |
InChI |
InChI=1S/C21H33N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-17-21(25)23-22-18-19-15-13-14-16-20(19)24(26)27/h13-16,18H,2-12,17H2,1H3,(H,23,25)/b22-18+ |
Clé InChI |
VWPRBZVZCYTFLE-RELWKKBWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCCCCCC(=O)NN=CC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


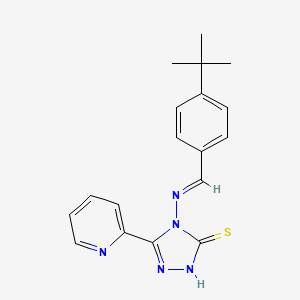

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B12025975.png)
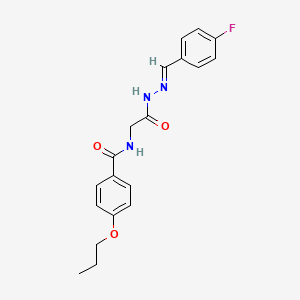
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025995.png)
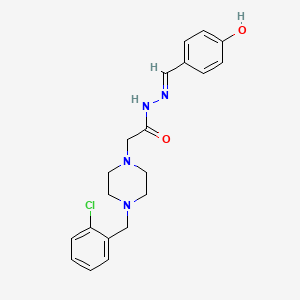
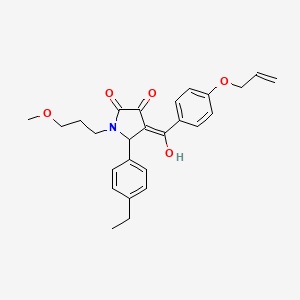
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026005.png)
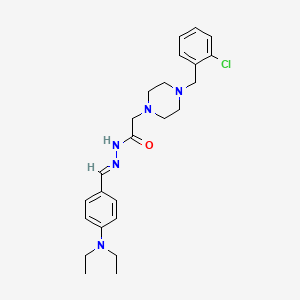
![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026022.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12026030.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026040.png)

